Methyl 2-bromo-4-fluoro-3-methylbenzoate
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Overview
Description
Methyl 2-bromo-4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 2-bromo-4-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is 2-bromo-4-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-4-fluoro-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluoro-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-bromo-3-fluoro-4-methylbenzoate: Another isomer with a different arrangement of substituents.
Uniqueness
Methyl 2-bromo-4-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
methyl 2-bromo-4-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
DXEQNBJSNSYDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)OC)F |
Origin of Product |
United States |
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